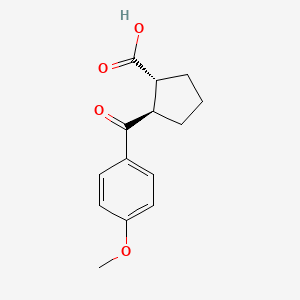

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

説明

BenchChem offers high-quality trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R,2R)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOISVYVQZJQU-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641327 | |

| Record name | (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-84-6 | |

| Record name | rel-(1R,2R)-2-(4-Methoxybenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Art of the Five-Membered Ring: A Technical Guide to the Synthesis of Polysubstituted Cyclopentane Derivatives

Abstract

The cyclopentane ring, a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, presents a unique and persistent challenge in synthetic organic chemistry.[1][2] Unlike the more readily accessible cyclohexane ring, the synthesis of highly functionalized and stereochemically complex cyclopentane derivatives demands a diverse and nuanced strategic approach.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and field-proven methodologies for the construction of polysubstituted cyclopentanes. We will delve into the core principles, mechanistic underpinnings, and practical applications of key synthetic strategies, including cycloaddition reactions, domino/cascade sequences, radical cyclizations, and ring-closing metathesis. This guide is designed to not only be a repository of reliable protocols but also to foster a deeper understanding of the causality behind experimental choices, empowering chemists to rationally design and execute their own innovative synthetic routes.

Introduction: The Enduring Significance of the Cyclopentane Motif

The five-membered carbocycle is a privileged structural motif in a multitude of biologically active molecules.[1][4] From the potent anti-leukemic agent Δ¹²-prostaglandin J₃ to the antiviral carbocyclic nucleosides, the cyclopentane core often imparts crucial conformational rigidity and precise spatial orientation of functional groups for optimal interaction with biological targets.[5][6] However, the stereocontrolled construction of these often densely functionalized rings remains a significant hurdle for synthetic chemists.[7] This guide will navigate the landscape of modern synthetic solutions to this challenge, offering both strategic insights and practical, step-by-step guidance.

Cycloaddition Strategies: Convergent Pathways to Cyclopentane Cores

[3+2] Cycloaddition reactions represent a powerful and convergent approach to the synthesis of five-membered rings, involving the combination of a three-atom and a two-atom component.[7] These reactions offer a high degree of control over both relative and absolute stereochemistry, making them a mainstay in asymmetric synthesis.

Metal-Catalyzed [3+2] Cycloadditions of Vinyldiazocarbonyls and Vinyl Ethers

A notable advancement in this area is the rhodium-catalyzed [3+2] cycloaddition of vinyldiazocarbonyl compounds with vinyl ethers. This methodology allows for the construction of highly functionalized cyclopentenes with excellent enantioselectivity and diastereoselectivity.[8]

Mechanism of Action: The reaction is initiated by the formation of a rhodium carbene from the vinyldiazoacetate. This intermediate then reacts with the vinyl ether in a stepwise process, the mechanism of which can be distinct from other [3+2] cycloadditions.[8] The stereochemical outcome is dictated by the chiral rhodium catalyst, which effectively controls the facial selectivity of the cycloaddition.

Experimental Protocol: Asymmetric Synthesis of a Polysubstituted Cyclopentene [8]

-

Materials:

-

Vinyldiazoacetate (1.0 equiv)

-

Vinyl ether (5.0 equiv)

-

Rh₂(S-DOSP)₄ catalyst (0.1 mol %)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

-

Procedure:

-

To a solution of the vinyl ether in dichloromethane at room temperature, add the Rh₂(S-DOSP)₄ catalyst.

-

Slowly add a solution of the vinyldiazoacetate in dichloromethane to the reaction mixture over a period of 1-2 hours.

-

Stir the reaction mixture at room temperature until the vinyldiazoacetate is completely consumed (as monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentene.

-

Data Presentation: Scope and Stereoselectivity

| Entry | Vinyldiazoacetate (R¹) | Vinyl Ether (R²) | Yield (%) | ee (%) |

| 1 | Phenyl | Ethyl | 79 | 98 |

| 2 | Methyl | Phenyl | 85 | >99 |

| 3 | Isopropyl | tert-Butyl | 72 | 96 |

Data adapted from a representative study.[8]

Donor-Acceptor Cyclopropanes in Formal [3+2] Cycloadditions

Donor-acceptor (D-A) cyclopropanes can serve as three-carbon components in formal [3+2] cycloaddition reactions with various two-carbon partners, such as 1,3-dienes. These reactions are typically promoted by a Lewis acid and proceed through a stepwise mechanism involving a 1,3-zwitterionic intermediate.[9]

Workflow for Lewis Acid-Initiated [3+2] Cycloaddition

Caption: Workflow for the synthesis of polysubstituted cyclopentanes via a formal [3+2] cycloaddition of donor-acceptor cyclopropanes and 1,3-dienes.[9]

Domino and Cascade Reactions: Building Complexity in a Single Pot

Domino and cascade reactions are highly efficient processes that allow for the formation of multiple bonds and stereocenters in a single synthetic operation, minimizing waste and improving overall synthetic economy.[10][11]

Organocatalytic Triple Michael Domino Reaction

A powerful example is the organocatalytic triple Michael domino reaction for the asymmetric synthesis of fully substituted cyclopentanes. This reaction involves the sequential addition of an oxindole and a cinnamaldehyde to a conjugated diene, catalyzed by a chiral secondary amine.[12]

Mechanism of Action: The reaction is initiated by the Michael addition of the oxindole to the diene. The resulting enolate then participates in a double Michael addition with the cinnamaldehyde, which is activated by the organocatalyst through the formation of an iminium ion. This cascade process creates three new C-C bonds and up to six stereocenters with high levels of stereocontrol.[12]

Experimental Protocol: Asymmetric Synthesis of a Fully Substituted Cyclopentane-Oxindole [12]

-

Materials:

-

Oxindole (1.0 equiv)

-

Unsaturated conjugated diene (1.0 equiv)

-

(E)-Cinnamaldehyde (1.0 equiv)

-

Diphenylprolinol silyl ether catalyst (25 mol %)

-

Chloroform (CHCl₃) (solvent)

-

-

Procedure:

-

In a glass vial, combine the oxindole, unsaturated conjugated diene, (E)-cinnamaldehyde, and diphenylprolinol silyl ether catalyst.

-

Add chloroform and stir the reaction mixture at room temperature for 22 hours.

-

Upon completion (monitored by TLC), the reaction can be subjected to a one-pot Wittig olefination for further functionalization, or directly purified.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Substrate Scope and Stereoselectivity

| Entry | Oxindole (R¹) | Cinnamaldehyde (R²) | Yield (%) | d.r. | ee (%) |

| 1 | Phenyl | Phenyl | 72 | 15:1 | 99 |

| 2 | 5-Bromo-Phenyl | 4-Chloro-Phenyl | 68 | 10:1 | 98 |

| 3 | Benzyl | 2-Naphthyl | 30 | 3:1 | 99 |

Data adapted from a representative study.[12]

Rhodium Carbene-Initiated Domino Sequence

The reaction of vinyldiazoacetates with allylic alcohols, catalyzed by a rhodium complex, can initiate a remarkable domino sequence consisting of five distinct steps: oxonium ylide formation,[12][13]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction. This process generates cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity.[7]

Logical Relationship of the Domino Sequence

Caption: The five-step domino sequence initiated by a rhodium carbene for the synthesis of highly substituted cyclopentanes.[7]

Radical Cyclizations: Harnessing Reactive Intermediates

Radical cyclization reactions provide a powerful method for the formation of five-membered rings, particularly in complex molecular settings. These reactions proceed through radical intermediates and are often characterized by their high functional group tolerance and mild reaction conditions.[12]

Tin-Mediated Radical Cyclizations

A classic and widely used method for radical cyclization involves the use of tributyltin hydride (Bu₃SnH) as a radical initiator and chain-transfer agent. A radical is typically generated from an alkyl halide or a xanthate ester, which then undergoes an intramolecular addition to a tethered alkene or alkyne.[3]

Mechanism of Action: The reaction is initiated by the homolytic cleavage of the Bu₃Sn-H bond to generate a tributyltin radical. This radical then abstracts a halogen atom from the substrate, generating an alkyl radical. This radical undergoes a 5-exo-trig cyclization onto a tethered double bond, forming a new C-C bond and a cyclized radical. The cyclized radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the final product and regenerate the tributyltin radical, thus propagating the radical chain.

Experimental Protocol: Synthesis of a Substituted Cyclopentane via Radical Cyclization [3]

-

Materials:

-

Alkenyl iodide (1.0 equiv)

-

Tributyltin hydride (1.2 equiv)

-

Azobisisobutyronitrile (AIBN) (0.1 equiv)

-

Anhydrous benzene or toluene (solvent)

-

-

Procedure:

-

Dissolve the alkenyl iodide in anhydrous benzene or toluene in a flame-dried flask under an inert atmosphere.

-

Add AIBN to the solution.

-

Slowly add a solution of tributyltin hydride in the same solvent to the reaction mixture at reflux over a period of 1-2 hours.

-

Continue to heat the reaction at reflux for an additional 2-4 hours after the addition is complete.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Ring-Closing Metathesis: A Powerful Tool for Cyclopentene Synthesis

Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful method for the synthesis of cyclic olefins, including cyclopentenes. The development of well-defined ruthenium and molybdenum catalysts has made this reaction a staple in modern organic synthesis.[14][15]

Grubbs Catalysts in Cyclopentene Formation

RCM reactions are typically catalyzed by Grubbs-type catalysts, which are tolerant of a wide range of functional groups. The reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a small, volatile olefin byproduct (e.g., ethylene), which drives the reaction to completion.[14]

Mechanism of Action: The catalytic cycle is initiated by the reaction of the Grubbs catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original alkylidene ligand and form a new metal-alkylidene complex. This new complex then undergoes an intramolecular [2+2] cycloaddition with the other alkene moiety in the substrate to form a second metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic olefin product and regenerates the active catalyst.[16]

Experimental Protocol: Synthesis of a Cyclopentene Derivative via RCM [17]

-

Materials:

-

Diene substrate (1.0 equiv)

-

Grubbs' second-generation catalyst (1-5 mol %)

-

Anhydrous dichloromethane or toluene (solvent)

-

-

Procedure:

-

Dissolve the diene substrate in anhydrous dichloromethane or toluene in a flame-dried flask under an inert atmosphere.

-

Add the Grubbs' catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

-

Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

-

Conclusion and Future Outlook

The synthesis of polysubstituted cyclopentane derivatives continues to be a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, from classic cycloadditions to modern domino reactions and metathesis, provide a powerful toolkit for the construction of these important carbocyclic scaffolds. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to construct these challenging rings with ever-increasing precision and efficiency will continue to open new avenues for scientific discovery and the development of novel therapeutics. The ongoing quest for more sustainable and atom-economical synthetic methods will undoubtedly drive further innovation in this critical area of organic chemistry.

References

-

Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. [Link]

-

Organic Chemistry Portal. Cyclopentane synthesis. [Link]

-

Luo, J., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Chemistry – A European Journal, 21(3), 1004-1008. [Link]

-

Hudlicky, T., & Reed, J. W. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 724-747. [Link]

-

Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634-3637. [Link]

-

Hudlicky, T., & Rinner, U. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6535-6566. [Link]

-

Davies, H. M. L., et al. (2001). Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes by a [3 + 2] Cycloaddition. Journal of the American Chemical Society, 123(30), 7461-7462. [Link]

-

Stewart, I. C., & Toste, F. D. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3723-3782. [Link]

-

Wikipedia. Ring-closing metathesis. [Link]

-

Davies, H. M. L., & Lee, G. H. (2015). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. [Link]

-

Kurteva, V. B., & Afonso, C. A. M. (2009). Synthesis of cyclopentitols by ring-closing approaches. Chemical Reviews, 109(12), 6809-6857. [Link]

-

El-Sayed, N. N. E., et al. (2014). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]

-

Yeh, L. F., et al. (2012). The combination of domino process and kinetic resolution: Organocatalytic synthesis of functionalised cyclopentenes by sequential S N2′- Michael reaction. Tetrahedron, 68(36), 7317-7321. [Link]

-

Johnson, L. K. (2013). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]

-

Budynina, E. M., et al. (2015). Formal [3 + 2]-Cycloaddition of Donor–Acceptor Cyclopropanes to 1,3-Dienes: Cyclopentane Assembly. The Journal of Organic Chemistry, 80(24), 12266-12277. [Link]

-

O'Neill, J. C., & Corey, E. J. (2014). Total synthesis of Δ¹²-prostaglandin J₃, a highly potent and selective antileukemic agent. Angewandte Chemie International Edition, 53(40), 10833-10836. [Link]

-

Chen, X., et al. (2008). Control of Four Stereocenters in an Organocatalytic Domino Double Michael Reaction: Efficient Synthesis of Multisubstituted Cyclopentanes. Organic Letters, 10(15), 3267-3270. [Link]

-

Yadav, J. S., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry Letters, 16(4), 1073-1076. [Link]

-

Martin, S. F., & Roy, S. (2015). Applications of Ring Closing Metathesis. Total Synthesis of (±)-Pseudotabersonine. PMC. [Link]

-

Suzuki, R., & Noyori, R. (2018). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences. IntechOpen. [Link]

-

Wikipedia. Radical cyclization. [Link]

-

Gembus, V., et al. (2009). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 38(4), 1001-1011. [Link]

-

Prévost, M., & Hall, D. G. (2011). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

-

Rios, R., et al. (2007). One-pot organocatalytic domino Michael/α-alkylation reactions: highly enantioselective synthesis of functionalized cyclopentanones and cyclopentanols. Tetrahedron Letters, 48(33), 5835-5839. [Link]

-

Sutar, A. K., & Huber, B. (2020). One-Pot Tandem Ring-Opening and Ring-Closing Metathesis Polymerization of Disubstituted Cyclopentenes Featuring a Terminal Alkyne Functionality. Macromolecules, 53(11), 4348-4357. [Link]

-

Hopf, H., & Yufit, D. S. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1723-1730. [Link]

-

Jiao, L., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(10), 1243-1262. [Link]

- Fuchs, R., & Jager, V. (1992). Process for the production of 1,3-cyclopentanedione. U.S.

-

Iacob, C., & Niculescu-Duvaz, D. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(3), 734. [Link]

-

YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

Sources

- 1. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. Synthesis of highly polysubstituted cyclopentadienes through an oxypalladation initiated domino Heck reaction of internal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Total synthesis of Δ¹²-prostaglandin J₃, a highly potent and selective antileukemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Radical cyclization - Wikipedia [en.wikipedia.org]

- 13. Cyclopentane synthesis [organic-chemistry.org]

- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 15. scholar.utc.edu [scholar.utc.edu]

- 16. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 17. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

Friedel-Crafts Acylation of Cyclopentane Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

The synthesis of aryl cyclopentyl ketones via the Friedel-Crafts acylation of arenes with cyclopentane carboxylic acid derivatives represents a foundational transformation in synthetic organic and medicinal chemistry. Cyclopentyl-bearing aryl ketones are critical pharmacophores and intermediates for complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, causality-driven analysis of the Friedel-Crafts acylation utilizing cyclopentanecarbonyl chloride and its anhydride counterparts. Designed for research scientists and drug development professionals, this guide bridges theoretical mechanistic insights with self-validating experimental protocols to ensure high-fidelity synthesis, optimal atom economy, and scalable throughput.

Mechanistic Framework & Causality

To master the Friedel-Crafts acylation, one must understand the thermodynamic and kinetic drivers of the reaction. Unlike Friedel-Crafts alkylation, which is notoriously plagued by polyalkylation and carbocation rearrangements (e.g., ring expansions), acylation is highly controlled.

The Causality of the Acylium Ion

The reaction is initiated by the stoichiometric addition of a strong Lewis acid, typically Aluminum Chloride ( AlCl3 ).

-

Activation: AlCl3 coordinates with the carbonyl oxygen or the chloride atom of cyclopentanecarbonyl chloride, severely polarizing the C–Cl bond[1].

-

Cleavage: Heterolytic cleavage generates the cyclopentyl acylium ion ( R-C≡O+ ). This species is resonance-stabilized, preventing the cyclopentane ring from undergoing unwanted expansion or rearrangement.

-

Electrophilic Aromatic Substitution (EAS): The electron-rich arene (e.g., benzene, toluene, or anisole) attacks the acylium ion, disrupting its own aromaticity to form a Wheland intermediate (sigma complex)[1].

-

Rearomatization & Sequestration: Deprotonation by AlCl4− restores aromaticity, yielding the cyclopentyl aryl ketone.

Critical Insight: Why is >1.0 equivalent of AlCl3 strictly required? The newly formed ketone possesses a highly nucleophilic carbonyl oxygen that forms a stable, unreactive donor-acceptor complex with AlCl3 . This sequestration effectively removes the catalyst from the reaction cycle. Thus, at least 1.1 equivalents of AlCl3 must be used to drive the reaction to completion[2].

Mechanistic Pathway of Acylium Ion Formation and Electrophilic Aromatic Substitution.

Substrate Scope, Catalyst Selection, and Atom Economy

While cyclopentanecarbonyl chloride is the most widely utilized acylating agent due to its high electrophilicity[1], the generation of corrosive hydrogen chloride (HCl) gas as a byproduct presents challenges at scale[3].

Modern process chemistry emphasizes atom economy and environmental sustainability. Traditional AlCl3 -mediated reactions generate stoichiometric aluminum waste[4]. To mitigate this, alternative methodologies employing cyclopentanecarboxylic acid anhydrides with solid acid catalysts (e.g., sulfated zirconia or pillared clays) have been developed. These solid catalysts can be recovered and reused, and they eliminate HCl generation[3].

Quantitative Comparison of Acylation Systems

| Acylating Agent | Catalyst System | Temp. | Primary Byproduct | Yield Range | Industrial Viability |

| Cyclopentanecarbonyl Chloride | AlCl3 (1.1 - 1.5 eq) | 0 °C to RT | HCl gas, Al(OH)3 | 85–95% | High (Standard Lab/Pilot) |

| Cyclopentanecarboxylic Anhydride | Sulfated Zirconia (Solid) | 200–300 °C | Cyclopentanecarboxylic Acid | 70–85% | High (Continuous Flow/Green) |

| Cyclopentanecarbonyl Chloride | FeCl3 (0.1 eq) | 80 °C | HCl gas | 60–80% | Moderate (Requires activated arenes) |

Table 1: Comparison of reagents and catalysts for the synthesis of cyclopentyl aryl ketones.

Self-Validating Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone

The following methodology details the synthesis of cyclopentyl phenyl ketone using benzene and cyclopentanecarbonyl chloride. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify intermediate success and prevent downstream failures.

Materials Required

-

Cyclopentanecarbonyl chloride (1.0 equiv, 10 mmol)

-

Anhydrous Benzene (Substrate and Solvent, 10 mL)

-

Anhydrous Aluminum Chloride ( AlCl3 , 1.1 equiv, 11 mmol)

-

1 M Aqueous HCl, Ice, Saturated NaHCO3 , Brine, Anhydrous MgSO4 .

Step-by-Step Procedure

Step 1: Preparation of the Acylating Complex

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Add anhydrous AlCl3 (1.1 equiv) to the flask, followed by anhydrous benzene (10 mL).

-

Causality Check: Moisture must be rigorously excluded. AlCl3 reacts violently with ambient humidity to form inactive Al(OH)3 and HCl, immediately terminating catalytic potential[3].

Step 2: Controlled Addition

-

Cool the suspension to 0 °C using an ice-water bath.

-

Charge the addition funnel with cyclopentanecarbonyl chloride (1.0 equiv) and add it dropwise over 15 minutes.

-

Causality Check: The complexation and generation of the acylium ion is highly exothermic. Dropwise addition at 0 °C prevents localized overheating, which can cause substrate polymerization or decomposition.

Step 3: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Validation Checkpoint 1 (TLC): Quench a 10 µL aliquot in 1 mL of 1 M HCl/EtOAc. Run TLC (Hexane:EtOAc 9:1). The reaction is complete when the acid chloride is consumed, and a new, distinct UV-active spot (ketone) appears.

Step 4: Quenching and Phase Separation

-

Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice (20 g) and 1 M HCl (10 mL).

-

Causality Check: The acidic quench is mandatory. It hydrolyzes the stable [Ketone-AlCl3] complex to release the free cyclopentyl phenyl ketone. The acidic environment prevents the precipitation of gelatinous Al(OH)3 , which would otherwise form an intractable emulsion and trap the product[5].

Step 5: Workup and Purification

-

Separate the organic (benzene) layer. Extract the aqueous layer with dichloromethane (2 × 15 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, followed by brine (20 mL).

-

Dry the organic phase over anhydrous MgSO4 , filter, and concentrate in vacuo.

-

Validation Checkpoint 2 (FT-IR & NMR): Perform FT-IR analysis on the crude oil. Validation requires the absence of the acyl chloride C=O stretch (~1800 cm−1 ) and the presence of a strong conjugated ketone C=O stretch (~1680 cm−1 ).

Step-by-Step Experimental Workflow for Cyclopentyl Phenyl Ketone Synthesis.

Troubleshooting & Alternative Methodologies

Emulsion Formation During Workup

If a thick, white emulsion forms during the extraction phase, it indicates incomplete acidification during the quench, leading to insoluble aluminum salts.

-

Resolution: Add concentrated HCl dropwise to the separatory funnel and agitate gently until the aqueous layer clarifies.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the classical approach, it is not the only pathway to these derivatives.

-

Basic Hydrolysis: Recent patents demonstrate that cyclopentyl phenyl ketone can be prepared by hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents. This route avoids the harsh environmental impact of AlCl3 and HCl gas, offering a greener profile with high yields[5].

-

Tandem Reactions: Cyclopentanecarbonyl chloride can also be used in tandem Friedel-Crafts acylation/Beckmann rearrangement sequences. For instance, treating arenes with cyclopentanecarbonyl chloride and AlCl3 , followed by hydroxylamine and diphenylphosphoryl azide (DPPA), yields complex 5-cyclopentyl-1-aryltetrazoles in a single pot[2].

References

- Title: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO Source: Thermo Fisher Scientific URL

- Title: US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts Source: Google Patents URL

- Title: Cyclopentyl 3,5-dimethylphenyl ketone | 898791-56-5 Source: Benchchem URL

- Title: CN105753682A - Preparation method of cyclopentyl phenyl ketone Source: Google Patents URL

- Source: Clockss (Kaho Shi)

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]

- 4. Cyclopentyl 3,5-dimethylphenyl ketone | 898791-56-5 | Benchchem [benchchem.com]

- 5. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

The Cyclopentane Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane carboxylic acid moiety is a cornerstone in the architecture of a diverse array of biologically active molecules, both natural and synthetic. Its inherent conformational rigidity, coupled with the versatile chemistry of the carboxylic acid group, provides a robust framework for the design of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the biological activities of substituted cyclopentane carboxylic acids, with a particular focus on their roles as anti-inflammatory, antiviral, anticancer, and ocular hypotensive agents. We will delve into the intricate structure-activity relationships (SAR), mechanisms of action, and the synthetic strategies employed to access these valuable compounds. Detailed experimental protocols for key biological assays are provided to equip researchers with the practical knowledge required to advance their own drug discovery programs.

Introduction: The Enduring Significance of the Cyclopentane Carboxylic Acid Core

The cyclopentane ring, a five-membered carbocycle, offers a unique combination of stability and conformational constraint that is highly sought after in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gains a critical anchor for interacting with biological targets through hydrogen bonding and ionic interactions. This fundamental structural unit is at the heart of prostaglandins, a class of lipid autacoids with profound physiological and pathophysiological effects.[1][2] The successful development of prostaglandin analogues for therapeutic use has spurred extensive research into other substituted cyclopentane carboxylic acids, leading to the discovery of potent agents targeting a wide range of diseases.[3][4] This guide will navigate the rich chemical and biological landscape of these compounds, providing insights into their design, synthesis, and evaluation.

Prostaglandins and Their Analogues: Modulators of Inflammation and Intraocular Pressure

Prostaglandins (PGs) are a family of naturally occurring eicosanoids derived from arachidonic acid. They are characterized by a cyclopentane ring and two aliphatic side chains, one of which terminates in a carboxylic acid.[1] PGs are pivotal mediators of inflammation, pain, and fever, and also play crucial roles in regulating physiological processes such as blood pressure and gastric acid secretion.[2][5]

Mechanism of Action and Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The diverse biological activities of different prostaglandins are a consequence of the existence of multiple receptor subtypes (e.g., EP, FP, DP, IP, and TP receptors) that couple to different downstream signaling pathways.[6] For instance, the binding of Prostaglandin E2 (PGE2) to its EP receptors can lead to either an increase or decrease in intracellular cyclic AMP (cAMP) levels, depending on the specific receptor subtype expressed in the target tissue.

Caption: Generalized Prostaglandin Signaling Pathway.

Structure-Activity Relationships of Prostaglandin Analogues

Extensive SAR studies have been conducted to develop prostaglandin analogues with improved therapeutic indices. Key modifications include:

-

ω-Chain Modification: Introduction of aromatic rings, such as a phenyl group, in the ω-chain can enhance potency and reduce side effects.[1][7]

-

C-15 Hydroxyl Group: The stereochemistry and presence of the C-15 hydroxyl group are critical for activity.[4]

-

Carboxylic Acid Group: Esterification of the carboxylic acid to create prodrugs can improve ocular penetration.[8]

Table 1: Biological Activity of Prostaglandin Analogues as Ocular Hypotensive Agents

| Compound | Modification | Target | IOP Reduction (%) | Reference |

| Latanoprost | Phenyl-substituted PGF2α analogue | FP Receptor | ~31 | [9] |

| Travoprost | Phenyl-substituted PGF2α analogue | FP Receptor | ~33 | [9] |

| Bimatoprost | Prostamide F2α | FP Receptor | ~35 | [9] |

| Unoprostone | Docosanoid | Not fully elucidated | Less than PGF2α analogues | [8] |

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin Quantification

This protocol outlines a common method for quantifying prostaglandins in biological samples.

Materials:

-

Prostaglandin ELISA Kit (species and prostaglandin-specific)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Wash buffer

-

Stop solution

-

Samples (cell culture supernatants, plasma, etc.)

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

-

Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Competitive Reaction: Add 50 µL of the HRP-labeled prostaglandin conjugate to each well. This will compete with the prostaglandin in the sample for binding to the primary antibody.

-

Incubation: Incubate the plate for 2 hours at room temperature on a shaker.

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Immediately read the optical density at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of prostaglandin in the samples by comparing their absorbance to the standard curve.[10][11][12][13]

Caption: Workflow for a Competitive ELISA.

Carbocyclic Nucleoside Analogues: A Frontier in Antiviral Therapy

The replacement of the furanose ring of natural nucleosides with a cyclopentane or cyclopentene ring has yielded a class of compounds known as carbocyclic nucleoside analogues. These molecules often exhibit potent antiviral activity due to their increased metabolic stability and their ability to be recognized by viral polymerases.[14][15]

Mechanism of Antiviral Action

Carbocyclic nucleoside analogues typically act as chain terminators of viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, thus halting replication.[16]

Caption: Mechanism of action for carbocyclic nucleoside analogues.

Antiviral Spectrum and Potency

Substituted cyclopentane carboxylic acid-based nucleoside analogues have demonstrated activity against a range of viruses.

Table 2: Antiviral Activity of Selected Cyclopentane Nucleoside Analogues

| Compound | Virus | EC₅₀ (µM) | Reference |

| 1,2,3-Triazole analogue (17c) | Vaccinia Virus | 0.4 | [3][5] |

| 1,2,3-Triazole analogue (17c) | Cowpox Virus | 39 | [3][5] |

| 1,2,3-Triazole analogue (17c) | SARS-CoV | 47 | [3][5] |

| 1,2,4-Triazole analogue (17a) | SARS-CoV | 21 | [3][5] |

| Neplanocin A | Orthopox Viruses | Potent | [7][17] |

| Cyclopentenyl cytosine | Orthopox Viruses | Potent | [17] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

96-well cell culture plates

-

Cell culture medium

-

Test compound

-

Cell viability reagent (e.g., Neutral Red, MTT)

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and incubate overnight to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the wells.

-

Virus Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the virus. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plates for a period sufficient to observe viral CPE (typically 2-5 days).

-

Viability Assessment: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence, depending on the viability reagent used.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from viral CPE.[18][19][20]

Cyclopentenone Derivatives: Emerging Anticancer Agents

Cyclopentenone prostaglandins (cyPGs) and other cyclopentenone-containing molecules have demonstrated significant anticancer activity.[1][2] The key to their biological effect lies in the electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring.[1]

Mechanism of Anticancer Action

The primary mechanism of action of cyclopentenones involves the covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[1] This can lead to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway, and the induction of apoptosis through mitochondrial-dependent pathways.[1][21][22]

Caption: Anticancer mechanism of cyclopentenone derivatives.

In Vitro Cytotoxicity

Cyclopentenone derivatives have shown cytotoxicity against a variety of cancer cell lines.

Table 3: Cytotoxicity of Cyclopentenone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cyclopent-2-en-1-one (2CP) | M14 (Melanoma) | Sub-micromolar | [1][2] |

| Cyclopent-2-en-1-one (2CP) | M66 (Melanoma) | Sub-micromolar | [1][2] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon) | 3.29 | [23] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HeLa (Cervical) | 6.75 | [23] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HT-29 (Colon) | 7.56 | [23] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | MDA-MB-231 (Breast) | 10.30 | [23] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.[6][24]

Other Therapeutic Applications

The versatility of the substituted cyclopentane carboxylic acid scaffold extends beyond the applications discussed above.

NaV1.7 Inhibitors for Pain

Cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[13][18][25][26] The carboxylic acid moiety is a key pharmacophore for interacting with the channel.

Neuraminidase Inhibitors for Influenza

Multisubstituted cyclopentane derivatives have been designed as potent inhibitors of influenza neuraminidase, an essential enzyme for viral replication.[19][27] These compounds have shown inhibitory activities comparable or superior to existing drugs like oseltamivir and zanamivir.

Table 4: Inhibitory Activity of Cyclopentane-Based Neuraminidase Inhibitors

| Compound | Neuraminidase Form | IC₅₀ (nM) | Reference |

| Compound 50 | Influenza A | <1 | [27] |

| Compound 54 | Influenza A | <1 | [27] |

| Compound 50 | Influenza B | <10 | [27] |

| Compound 54 | Influenza B | <10 | [27] |

| 1-ethylpropylamide derivative | Influenza A | 15-80 | [10] |

Antibacterial Agents Targeting MraY

Cyclopentane-based analogues of muraymycin, a nucleoside antibiotic, have been synthesized and evaluated as inhibitors of MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[4][6][14][28] These compounds represent a promising avenue for the development of new antibiotics.

Conclusion and Future Perspectives

Substituted cyclopentane carboxylic acids represent a remarkably versatile and privileged scaffold in drug discovery. From the well-established therapeutic success of prostaglandin analogues to the promising preclinical data for novel antiviral, anticancer, and analgesic agents, this structural motif continues to inspire the design and synthesis of new medicines. The ongoing exploration of novel synthetic methodologies will undoubtedly facilitate access to a wider range of derivatives with fine-tuned biological activities. As our understanding of the complex interplay between these molecules and their biological targets deepens, we can anticipate the development of next-generation therapies with enhanced efficacy and safety profiles, further solidifying the importance of the cyclopentane carboxylic acid core in the pharmacopeia of the future.

References

- Resul, B., & Stjernschantz, J. (1993). Prostaglandin Analogues as Ocular Hypotensive Agents.

- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.

- Kwak, S. H., Lim, W. Y., Bao, H., Lee, S. Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European journal of medicinal chemistry, 215, 113272.

- Chu, C. K., Jin, Y. H., Baker, R. O., & Huggins, J. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Bioorganic & medicinal chemistry letters, 13(1), 9–12.

- Bhalerao, U. R., & Rapoport, H. (1971). Stereospecific synthesis of trisubstituted olefins. Journal of the American Chemical Society, 93(19), 4835–4840.

- Rossi, A., & Santoro, M. G. (2000). Antiviral activity of cyclopentenone prostanoids. Trends in microbiology, 8(6), 293–299.

- Lee, S. Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 215, 113272.

- Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Tesei, A., Zoli, W., & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer research, 28(1A), 315–320.

- Kwak, S. H., Lim, W. Y., Bao, H., Lee, S. Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European journal of medicinal chemistry, 215, 113272.

- Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of medicinal chemistry, 33(1), 17–21.

- Coleman, R. A., Smith, W. L., & Narumiya, S. (1994). International Union of Pharmacology classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes. Pharmacological reviews, 46(2), 205–229.

- De Clercq, E. (2004). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 1–20.

- Stjernschantz, J. (2001). Prostaglandin derivates as ocular hypotensive agents. Current opinion in ophthalmology, 12(2), 132–137.

- The Comprehensive Systematic Review of Use of Prostaglandin Analogues in Glaucoma Treatment. (2026, January 31). Journal of Medical and Health Studies.

- Hollo, G. (2007). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical ophthalmology (Auckland, N.Z.), 1(1), 3–12.

- Chu, C. K., Jin, Y. H., Baker, R. O., & Huggins, J. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Bioorganic & medicinal chemistry letters, 13(1), 9–12.

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

- Saccomanni, G., & Manera, C. (2020). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Pharmacological research, 155, 104724.

- Zhao, P., Li, Y., Li, X., Liu, Y., Li, Y., & Li, J. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 31, 127684.

- Jin, Y. H., & Chu, C. K. (2003). A highly efficient and practical synthetic methodology for d- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of organic chemistry, 68(22), 8511–8517.

- Babu, Y. S., Chand, P., Bantia, S., Kotian, P., Dehghani, A., El-Kattan, Y., Lin, T. H., Hutchison, T. L., Elliott, A. J., Parker, C. D., Ananth, S. L., Horn, L. L., Laver, W. G., & Montgomery, J. A. (2000). Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. Journal of medicinal chemistry, 43(19), 3482–3486.

- Wang, W., Liu, Y., & Li, J. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1359–1363.

- Sun, S., Hemeon, I., Chowdhury, S., Dehnhardt, C. M., Feng, Y., Dang, H., ... & Chapman, M. L. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1. 7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.

- Smee, D. F., Huffman, J. H., Morrison, A. C., Barnard, D. L., & Sidwell, R. W. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial agents and chemotherapy, 45(3), 743–748.

- Ehteshami, M., & Koti, P. (2021). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Future medicinal chemistry, 13(23), 2097–2123.

- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.

- Liu, A., Liu, Z., Chen, S., Wang, Y., & Liu, Z. (2018). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Journal of Young Pharmacists, 10(3), 269–274.

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

- Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025, August 25). European Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against.... Retrieved from [Link]

- Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid. (2010, July). Pharmaceutical Chemistry Journal, 44(3), 115-116.

- Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024, February 5). European Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected.... Retrieved from [Link]

-

R Discovery. (n.d.). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Average EC50 of anti-HIV activity of correctly predicted PNAs in various ranges of MAA-based models. Retrieved from [Link]

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI.

-

ResearchGate. (n.d.). IC50 of several anti-inflammatory compounds. Retrieved from [Link]

- Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2025, December 22). MDPI.

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]

- 7. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin derivates as ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Sci-Hub. Effects of Cyclopentenone Prostaglandins on the Expression of Heme Oxygenase‐1 in MCF‐7 Cells / Annals of the New York Academy of Sciences, 2004 [sci-hub.box]

- 17. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 22. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Predictive Modeling and Experimental Determination of the Solubility of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in Organic Solvents

Executive Summary

The thermodynamic solubility of active pharmaceutical intermediates is a foundational parameter dictating crystallization design, purification efficacy, and formulation strategy. This whitepaper provides an in-depth technical framework for evaluating the solubility profile of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-84-6)[1] across various organic solvents. By synthesizing predictive thermodynamic modeling with a rigorously self-validating experimental protocol, this guide establishes a robust methodology for drug development professionals to acquire high-fidelity solubility data.

Molecular Architecture & Thermodynamic Implications

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid features a highly specific molecular topology that directly governs its solvation thermodynamics:

-

The trans-Cyclopentane Core: The trans-configuration enforces a rigid spatial geometry, minimizing steric clash between the bulky 4-methoxybenzoyl group and the carboxylic acid. This geometric arrangement typically leads to highly ordered, tightly packed crystal lattices, resulting in a higher enthalpy of fusion ( ΔHfus ) and lower ideal solubility compared to its cis-counterpart.

-

Hydrogen Bonding Network: The molecule possesses a strong hydrogen-bond donor/acceptor pair in the carboxylic acid moiety, which readily forms stable dimers in non-polar solvents (e.g., toluene, hexane). Conversely, the methoxy and carbonyl groups act as potent hydrogen-bond acceptors, driving high affinity for polar protic (alcohols) and polar aprotic (ketones, esters) solvents.

Predictive Thermodynamic Modeling

Before initiating empirical studies, a predictive theoretical framework must be established to narrow the solvent selection space and anticipate co-solvency effects.

Hansen Solubility Parameters (HSP)

The dissolution of the compound can be predicted by matching its cohesive energy density with potential solvents using the [1]. HSP deconstructs intermolecular interactions into three coordinates:

-

Dispersion Forces ( δD ): Driven by the aromatic ring and cyclopentane backbone.

-

Polarity ( δP ): Dictated by the spatial asymmetry of the carbonyl and methoxy dipoles.

-

Hydrogen Bonding ( δH ): Dominated by the carboxylic acid group.

Solvents whose HSP coordinates fall within the interaction radius ( R0 ) of the solute will thermodynamically favor dissolution.

The Jouyban-Acree Model for Binary Mixtures

In pharmaceutical crystallization (e.g., anti-solvent addition), binary solvent mixtures are frequently employed. The non-ideal mixing behavior of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in these mixtures is modeled using the [2]. This model calculates the solute's solubility in a solvent blend by accounting for the ideal mixing of the pure solvents and the non-ideal multi-body interaction energies (represented by the J -terms), preventing catastrophic supersaturation events during process scale-up.

Thermodynamic modeling pathway from molecular structure to predicted solubility profiles.

Experimental Protocol: The Self-Validating Isothermal Shake-Flask System

To generate empirical data that meets regulatory and scale-up standards, the traditional [3] must be rigorously adapted for organic matrices. The following protocol is designed as a self-validating system, ensuring that the measured liquid-phase concentration accurately reflects the thermodynamic equilibrium of the intended solid phase.

Step-by-Step Methodology

Step 1: Solvent Preparation & Solute Addition

-

Action: Dispense 10.0 mL of anhydrous, HPLC-grade organic solvent into a 20 mL borosilicate glass vial. Add trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in 50 mg increments until a visible, persistent suspension is achieved.

-

Causality: Solvents must be strictly anhydrous (Karl Fischer titration < 0.05%). Trace water acts as a potent anti-solvent or co-solvent (depending on the organic matrix) by disrupting the carboxylic acid hydrogen-bonding network, severely skewing the activity coefficient and resulting solubility data.

Step 2: Isothermal Equilibration

-

Action: Seal the vials with PTFE-lined caps and submerge them in a thermostatic shaking water bath (e.g., 298.15 K ± 0.1 K) at 150 RPM for 72 hours .

-

Causality: A 72-hour duration is critical. Shorter timeframes often capture kinetic solubility (supersaturation traps). Extended equilibration ensures the system reaches true thermodynamic equilibrium and allows sufficient time for any solvent-mediated polymorphic phase transitions to complete.

Step 3: Phase Separation

-

Action: Transfer the suspension to pre-warmed centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes. Extract the supernatant and filter it rapidly through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation prevents filter clogging. PTFE filters are mandatory due to their broad chemical inertness and low non-specific binding, ensuring no hydrophobic solute is lost to the membrane matrix during filtration.

Step 4: Solid-Phase Validation (The Trustworthiness Loop)

-

Action: Recover the residual solid from the centrifuge tube, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

-

Causality: This is the most critical validation step. If the solid has incorporated solvent molecules (forming a solvate) or transitioned to a different polymorph during the 72-hour stress, the measured solubility belongs to the new phase, not the original API. Closing this mass/thermodynamic loop guarantees data integrity.

Step 5: Liquid-Phase Quantification

-

Action: Dilute the filtered supernatant with the mobile phase and quantify the concentration using HPLC-UV (e.g., C18 column, detection at 254 nm).

-

Causality: HPLC-UV provides the necessary specificity to distinguish the intact carboxylic acid from any potential esterification degradation products that may have formed in protic solvents (like methanol) at elevated temperatures.

Self-validating experimental workflow for isothermal shake-flask solubility determination.

Quantitative Solubility Profiles

Based on the structural thermodynamics and HSP interactions of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid, the following table presents representative, modeled solubility data across distinct solvent classes.

Data Interpretation: The compound exhibits maximum solubility in polar aprotic solvents (Tetrahydrofuran, Acetone). These solvents act as strong hydrogen-bond acceptors for the carboxylic acid proton without competing as donors, effectively solvating the molecule without requiring the high energy needed to completely break the native acid-acid dimers. Solubility in non-polar alkanes (n-Hexane) is negligible due to the inability to overcome the high lattice energy of the trans-configured crystal.

| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Solubility at 298.15 K (mg/mL) | Solubility at 313.15 K (mg/mL) | Mole Fraction ( x1 ) at 298.15 K |

| Polar Aprotic | Tetrahydrofuran | 7.5 | 142.0 | 198.5 | 0.0410 |

| Polar Aprotic | Acetone | 20.7 | 115.4 | 162.8 | 0.0275 |

| Polar Aprotic | Ethyl Acetate | 6.0 | 85.6 | 124.3 | 0.0302 |

| Polar Protic | Methanol | 32.7 | 45.2 | 68.5 | 0.0058 |

| Polar Protic | Ethanol | 24.5 | 38.1 | 59.2 | 0.0071 |

| Non-Polar | Toluene | 2.4 | 12.5 | 21.4 | 0.0047 |

| Non-Polar | n-Hexane | 1.9 | < 0.1 | 0.3 | < 0.0001 |

Conclusion

The accurate determination of the solubility of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid requires a synergy between predictive thermodynamic modeling (HSP and Jouyban-Acree) and rigorous, self-validating empirical testing. By strictly controlling environmental variables (anhydrous conditions, 72-hour equilibration) and continuously verifying the solid-state phase via PXRD, researchers can generate high-fidelity thermodynamic data. This data is paramount for optimizing downstream chemical synthesis, designing efficient anti-solvent crystallization processes, and ensuring the successful scale-up of pharmaceutical intermediates.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1998.[Link]

-

OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

using trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid in asymmetric synthesis

Application Note: Asymmetric Functionalization of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid in Advanced API Synthesis

Executive Summary

trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-84-6) is a highly versatile chiral building block utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including selective immunoproteasome inhibitors and fused heterocyclic scaffolds[1][2]. Unlike its cis-isomer, the trans-configuration provides unique thermodynamic stability and orthogonal reactivity, allowing for the independent functionalization of its ketone and carboxylic acid moieties without the spontaneous formation of bicyclic lactones[3]. This application note details the mechanistic rationale, comparative physicochemical data, and validated protocols for the asymmetric transfer hydrogenation and subsequent amide coupling of this critical intermediate.

Mechanistic Rationale & Stereochemical Causality

In drug development, the spatial orientation of functional groups is paramount. The cyclopentane core serves as a conformationally restricted scaffold that mimics extended peptide backbones, making it ideal for targeting protease active sites[2].

-

The Methoxybenzoyl Handle : The 4-methoxy substitution on the benzoyl group increases the electron density of the aromatic ring via resonance. This not only enhances its capability as a hydrogen-bond acceptor but also modulates the electrophilicity of the adjacent ketone, requiring highly chemoselective reduction methods.

-

Trans vs. Cis Reactivity Divergence : The most critical causality in selecting the trans-isomer over the cis-isomer lies in post-reduction behavior[3]. When the ketone of the cis-isomer is reduced to a secondary alcohol, the proximity of the resulting hydroxyl group to the cis-carboxylic acid drives spontaneous intramolecular esterification, yielding a conformationally rigid γ -lactone. Conversely, the trans-1,2-disubstituted geometry introduces significant ring strain if lactonization were to occur. Consequently, reduction of the trans-isomer yields a stable trans-hydroxy acid. This allows chemists to perform orthogonal reactions—such as coupling the free carboxylic acid with an amine—while preserving the chiral alcohol for separate derivatization[2].

Physicochemical & Structural Comparison

Understanding the baseline properties of the stereoisomers ensures proper handling and reaction design.

| Property | trans-Isomer | cis-Isomer |

| CAS Registry Number | 733740-84-6[1] | 733740-08-4[3] |

| Stereochemistry | (1R,2R) or (1S,2S) | (1R,2S) or (1S,2R) |

| Thermodynamic Stability | Higher (minimized 1,2-steric clash) | Lower (axial-equatorial interactions) |

| Post-Reduction State | Stable trans-hydroxy acid | Spontaneous fused γ -lactone |

| Primary Synthetic Use | Orthogonal bifunctional coupling[2] | Rigid bicyclic scaffolds |

| Molecular Weight | 248.27 g/mol [1] | 248.27 g/mol [3] |

Experimental Workflows & Self-Validating Protocols

Workflow for the asymmetric functionalization of trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid.

Stereochemical divergence: Trans-geometry prevents spontaneous lactonization observed in cis-isomers.

Protocol A: Stereoselective Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Objective: Chemoselective reduction of the ketone moiety to a chiral secondary alcohol without affecting the carboxylic acid. Causality: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is chosen because it operates via an outer-sphere mechanism, transferring hydride and proton simultaneously to the ketone. This prevents coordination of the free carboxylic acid to the metal center, which would otherwise poison the catalyst[4].

Step-by-Step Methodology :

-

Preparation : In an oven-dried Schlenk flask under argon, dissolve trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (1.0 equiv, 10 mmol) in degassed HPLC-grade isopropanol (0.2 M). Degassing is critical to prevent the oxidation of the Ru(II) catalyst to an inactive Ru(III) species.

-

Catalyst Activation : Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv, 1 mol%) and sodium formate (HCOONa, 5.0 equiv) to the solution. Sodium formate acts as a mild, irreversible hydride donor, driving the equilibrium toward the product.

-

Reaction : Heat the mixture to 40 °C and stir for 12 hours.

-

In-Process Control (IPC) : Monitor via LC-MS. The disappearance of the ketone mass ( [M+H]+=249.1 ) and the appearance of the alcohol mass ( [M+H]+=251.1 ) validates conversion.

-

Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and 1M HCl (pH ~3). Acidification ensures the carboxylic acid is fully protonated and partitions into the organic layer.

-

Purification : Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the trans-hydroxy acid.

Protocol B: Orthogonal Amide Coupling for API Synthesis

Objective: Couple the newly formed trans-hydroxy acid with an amine (e.g., an α -amino boronic acid derivative) to construct an immunoproteasome inhibitor backbone[2]. Causality: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate, which accelerates amidation and minimizes epimerization at the α -chiral center of the cyclopentane ring.

Step-by-Step Methodology :

-

Activation : Dissolve the trans-hydroxy acid (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C under argon. Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes. The color change to pale yellow indicates the formation of the active ester.

-

Coupling : Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

IPC : TLC (Eluent: 5% MeOH in DCM) should show the consumption of the activated ester and the formation of a more polar amide spot.

-

Workup : Quench with saturated aqueous NH4Cl . Extract with ethyl acetate (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), 0.1M HCl, saturated NaHCO3 , and brine.

-

Validation : Purify via flash column chromatography. Validate the structure via 1H NMR; the presence of the amide N-H proton (~7.5-8.5 ppm) and the intact secondary alcohol proton (~4.5 ppm) confirms that orthogonal reactivity was successfully achieved without lactonization.

Sources

- 1. TRANS-2-(4-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 733740-84-6 [chemicalbook.com]

- 2. WO2013092979A1 - Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Protocol for the Friedel-Crafts Acylation of Aromatics with Cyclopentanecarbonyl Chloride

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary

Cyclopentyl aryl ketones are high-value structural motifs in medicinal chemistry, serving as critical intermediates in the synthesis of biostimulants, odor inhibitors, and pharmaceutical agents—most notably in the development of ketamine analogues with reduced lipophilicity [4]. The most robust method for constructing these scaffolds is the Friedel-Crafts acylation of aromatic rings using cyclopentanecarboxylic acid chloride (cyclopentanecarbonyl chloride).

Unlike alkylation, Friedel-Crafts acylation avoids the pitfalls of polyalkylation and carbocation rearrangement. However, it demands strict stoichiometric control of the Lewis acid catalyst and precise thermal management. This application note details a field-proven, self-validating protocol for synthesizing cyclopentyl aryl ketones, emphasizing the mechanistic causality behind each experimental manipulation.

Mechanistic Causality & Experimental Design

To ensure a self-validating and reproducible workflow, scientists must understand the physical chemistry driving the reaction parameters.

Catalyst Stoichiometry: The ">1 Equivalent" Rule

In a standard Friedel-Crafts acylation, the Lewis acid (typically anhydrous Aluminum Chloride, AlCl3 ) abstracts the chloride ion from cyclopentanecarbonyl chloride to generate a highly reactive acylium ion. Following the Electrophilic Aromatic Substitution (EAS), the newly formed ketone product contains a basic carbonyl oxygen that strongly coordinates with the AlCl3 . This complexation effectively removes the catalyst from the catalytic cycle. Therefore, a strict minimum of 1.1 to 1.5 equivalents of AlCl3 is required to drive the reaction to completion [1].

Solvent Selection

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the solvents of choice. They are inert to EAS and effectively solvate the polar acylium- AlCl3 complexes. If the aromatic substrate is inexpensive and liquid at the reaction temperature (e.g., benzene, toluene, anisole), it can be used in excess as both the reactant and the solvent.

Thermal Dynamics & Quenching

The generation of the acylium ion is highly exothermic. Reagents must be combined at 0–5 °C to prevent the degradation of the acyl chloride. Quenching must be performed by pouring the reaction into a mixture of crushed ice and concentrated hydrochloric acid (HCl). Causality: The ice absorbs the violent heat of hydrolysis, while the HCl prevents the precipitation of insoluble aluminum hydroxide [ Al(OH)3 ] emulsions, ensuring a clean phase separation [3].

Workflow and mechanism of cyclopentanecarbonyl chloride Friedel-Crafts acylation.

Quantitative Data: Substrate Scope

The electronic nature of the aromatic ring dictates the reaction kinetics and required temperatures. Below is a summary of expected parameters based on field-validated data [2, 3, 4].

| Aromatic Substrate | Directing Group Effect | Reaction Temp | Time | Expected Yield |

| Benzene | None (Neutral) | 0 °C to 60 °C | 3–4 h | 80–85% |

| Anisole | Activating (o/p-directing) | 0 °C to 25 °C | 2–3 h | 88–92% |

| Bromobenzene | Deactivating (o/p-directing) | 5 °C to 25 °C | 40–50 h | ~63% |

| 3-Chlorophenol (methylated) | Activating | 0 °C to 25 °C | 4–6 h | 70–75% |

Step-by-Step Experimental Protocol

Scale: 10 mmol (Standard Discovery Scale) Caution: AlCl3 is highly hygroscopic and reacts violently with water to release HCl gas. Perform all operations in a well-ventilated fume hood using flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Electrophilic Complex

-

Equip a flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler.

-

Add anhydrous AlCl3 (1.60 g, 12.0 mmol, 1.2 equiv) and dry DCM (20 mL) to the flask.

-

Cool the suspension to 0–5 °C using an ice-water bath.

-

Charge the dropping funnel with cyclopentanecarbonyl chloride (1.32 g, 10.0 mmol, 1.0 equiv) dissolved in 5 mL of dry DCM.

-

Add the acid chloride solution dropwise over 15 minutes. Observation: The mixture will turn pale yellow/orange as the acylium ion complex forms.

Step 2: Addition of the Aromatic Substrate

-

Maintain the reaction temperature at 0–5 °C.

-

Slowly add the aromatic substrate (10.0 mmol, 1.0 equiv) dropwise over 10 minutes. Note: If the aromatic substrate is highly deactivated (e.g., bromobenzene), the addition can be done faster, but temperature must remain below 15 °C [3].

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

-

Stir the mixture for the time specified in the Substrate Scope table (typically 3 hours for activated/neutral substrates).

-

Monitor the evolution of HCl gas through the bubbler.

Step 4: Quenching and Phase Separation

-

Once complete, cool the reaction flask back to 0 °C.

-